molecular formula C15H20ClNO2S B13470544 Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

Cat. No.: B13470544
M. Wt: 313.8 g/mol
InChI Key: XWFWMNAXWMTSDV-UHFFFAOYSA-N
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Description

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate: is an organic compound with the molecular formula C15H20ClNO2S and a molecular weight of 313.8428 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a cyano group, along with an octyl ester group.

Properties

Molecular Formula

C15H20ClNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

InChI

InChI=1S/C15H20ClNO2S/c1-2-3-4-5-6-7-8-19-14(18)10-12-9-13(11-17)20-15(12)16/h9H,2-8,10H2,1H3

InChI Key

XWFWMNAXWMTSDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC1=C(SC(=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate typically involves the esterification of 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Biological Activity

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C12H14ClNOS
  • Molecular Weight : 255.76 g/mol

The compound features a thiophene ring substituted with a chloro and cyano group, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
Ovarian Cancer15.4Induction of apoptosis
Breast Cancer20.1Caspase activation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against several bacterial strains. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. The compound is believed to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which in turn triggers apoptosis in cancer cells. Furthermore, its antimicrobial action may involve disruption of bacterial cell membrane integrity.

Case Studies

  • Ovarian Cancer Study : In a preclinical trial involving mice with ovarian tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of the compound against skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed marked improvement within one week.

Q & A

Q. What is the structural significance of the thiophene ring and substituents in Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate?

The thiophene ring provides a stable aromatic framework that enhances the compound’s reactivity in electrophilic substitution and coupling reactions. The chloro group at position 2 increases electron-withdrawing effects, while the cyano group at position 5 modulates electronic properties and participates in hydrogen bonding with biological targets. The octyl ester improves lipophilicity, facilitating membrane permeability in biological assays .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-5-cyanothiophene with a suitable acetate precursor.
  • Esterification : Using octanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions.
  • Purification : Column chromatography with a hexane/ethyl acetate gradient to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95% purity) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : Confirm regiochemistry (e.g., δ 6.8–7.2 ppm for thiophene protons).
  • HPLC-MS : Verify molecular weight (C₁₅H₁₇ClN₂O₂S; calculated [M+H]⁺ = 337.08).
  • FTIR : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitrile (C≡N at ~2220 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy from the cyano and chloro groups.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers validate the compound’s inhibitory activity against mPGES-1 in inflammatory pathways?

  • Enzymatic assays : Use recombinant mPGES-1 and measure PGE₂ production via ELISA.
  • In vitro models : Treat LPS-stimulated macrophages and quantify IL-6/TNF-α via qPCR.
  • Control experiments : Include celecoxib (COX-2 inhibitor) to differentiate target specificity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations.
  • Control solvent effects : Limit DMSO to <0.1% to avoid cytotoxicity.
  • Validate purity : Re-test batches with HPLC and adjust synthetic protocols to minimize impurities .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modify substituents : Replace the octyl group with shorter/longer alkyl chains to optimize logP.
  • Explore bioisosteres : Substitute the cyano group with a carboxylate to enhance solubility.
  • Evaluate regiochemistry : Synthesize isomers (e.g., 3-chloro-5-cyano) to assess positional effects .

Q. What in vivo models are suitable for evaluating therapeutic potential in cancer?

  • Murine xenografts : Implant HT-29 colon cancer cells and administer the compound intraperitoneally (10 mg/kg/day).
  • Biomarker analysis : Measure tumor VEGF and MMP-9 levels via Western blot.
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Q. How can cross-disciplinary approaches enhance applications beyond medicinal chemistry?

  • Materials science : Explore its use as a monomer in conductive polymers (leveraging the thiophene backbone).
  • Chemical biology : Develop fluorescent probes by conjugating the cyano group with BODIPY dyes .

Q. What computational methods predict metabolic stability and off-target interactions?

  • Docking studies : Use AutoDock Vina to model binding to mPGES-1 (PDB: 5LTR).
  • ADMET prediction : Employ SwissADME to estimate CYP450 inhibition and blood-brain barrier penetration.
  • Metabolite ID : Simulate phase I/II metabolism via GLORYx .

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